molecular formula C14H17N3OS B4707144 4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine

4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine

Cat. No. B4707144
M. Wt: 275.37 g/mol
InChI Key: VWPMREOEMAVBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine, also known as NSC 73768, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of pyrimidine-based compounds and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine 73768 involves the inhibition of several key enzymes and signaling pathways that are involved in cancer progression and inflammation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound 73768 has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for cancer metastasis. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine 73768 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent anti-cancer activity at low concentrations, making it a promising candidate for further development. However, its solubility in water is limited, which may pose challenges for certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine 73768. One potential application is in combination therapy with other anti-cancer agents to enhance its efficacy. Another direction is to study its potential therapeutic applications in other diseases, such as inflammation and autoimmune disorders. Further research is also needed to elucidate its precise mechanism of action and to optimize its pharmacokinetic properties.

Scientific Research Applications

4-methyl-6-{[2-(3-methylphenoxy)ethyl]thio}-2-pyrimidinamine 73768 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. Several studies have shown that it exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-methyl-6-[2-(3-methylphenoxy)ethylsulfanyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-4-3-5-12(8-10)18-6-7-19-13-9-11(2)16-14(15)17-13/h3-5,8-9H,6-7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPMREOEMAVBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC(=NC(=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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